4-(Oxiran-2-ylmethoxy)benzaldehyde
Overview
Description
4-(Oxiran-2-ylmethoxy)benzaldehyde is a compound that has been synthesized and studied for its structural properties. The compound is characterized by the presence of an oxirane (epoxide) group attached to a benzaldehyde moiety through a methoxy linker. This structure is of interest due to the reactivity of the oxirane ring and the potential for further chemical modifications. The compound's properties and reactivity can be influenced by the presence of the oxirane group, making it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of related compounds has been described in the literature, providing insights into potential synthetic routes for 4-(Oxiran-2-ylmethoxy)benzaldehyde. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid was synthesized using a new synthetic route and studied by X-ray crystallography . Although the exact synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is not detailed in the provided papers, similar synthetic strategies could be employed, such as protection of functional groups, epoxidation, and subsequent transformations to introduce the benzaldehyde functionality.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Oxiran-2-ylmethoxy)benzaldehyde has been investigated using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational wave numbers of related compounds have been reported, with theoretical predictions showing good agreement with experimental data . The presence of the oxirane ring is likely to introduce strain into the molecule, affecting its reactivity and the distribution of electron density.
Chemical Reactions Analysis
The reactivity of the oxirane ring in 4-(Oxiran-2-ylmethoxy)benzaldehyde suggests that it could undergo various chemical reactions, such as ring-opening reactions, which are often catalyzed by acids or nucleophiles. The related compound 4-(oxiran-2-ylmethoxy)benzoic acid forms carboxyl dimers in its crystal structure, indicating the potential for intermolecular interactions . The reactivity of the benzaldehyde group also allows for further functionalization, such as the formation of oximes and hydrazones.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Oxiran-2-ylmethoxy)benzaldehyde can be inferred from studies on similar compounds. The crystal structure, vibrational frequencies, and NMR chemical shifts provide information on the stability and electronic properties of these molecules . The molecular electrostatic potential maps and non-covalent interaction analyses reveal the reactive sites and the distribution of electron density, which are crucial for understanding the chemical behavior of the compound .
Scientific Research Applications
Crystallographic Studies
4-(Oxiran-2-ylmethoxy)benzaldehyde and its derivatives have been studied using X-ray crystallography. For instance, Obreza and Perdih (2012) synthesized and analyzed the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid, revealing its crystallization in the monoclinic system with specific dimensions and angles, providing insights into its molecular arrangement and stability (Obreza & Perdih, 2012).
Antimicrobial Applications
Research by Talybov et al. (2022) explored the synthesis of oxirane derivatives, including those related to 4-(Oxiran-2-ylmethoxy)benzaldehyde, for use as antimicrobial additives in lubricating oils and fuels. This highlights the compound's potential in enhancing the antimicrobial properties of various industrial products (Talybov, Akhmedova, & Yusubov, 2022).
Computational Chemistry and Molecular Properties
Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran derivative of 4-(Oxiran-2-ylmethoxy)benzaldehyde. This study provided valuable information on the molecular properties such as molecular orbitals, theoretical bandgap energy, and electrostatic potential, essential for understanding the chemical behavior and potential applications of the compound (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
Liquid Crystalline Properties
Chen et al. (2019) synthesized liquid crystalline epoxies containing derivatives of 4-(Oxiran-2-ylmethoxy)benzaldehyde. Their study focused on the thermal properties of these compounds, revealing their potential applications in microelectronics due to high thermal conductivity and excellent thermal stabilities (Chen et al., 2019).
Catalytic Applications
The compound has been investigated for its use as a catalyst. For example, Belokon’ et al. (2007) studied its application in the catalysis of the addition of trimethylsilyl cyanide to benzaldehyde and the oxirane ring, demonstrating its potential in facilitating chemical reactions (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007).
Synthesis of Novel Compounds
Keri and Hosamani (2010) reported the synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes. This showcases the role of 4-(Oxiran-2-ylmethoxy)benzaldehyde derivatives in the creation of new chemical entities with potential applications (Keri & Hosamani, 2010).
Safety And Hazards
4-(Oxiran-2-ylmethoxy)benzaldehyde should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid contact with air and any possible contact with water, due to the potential for violent reaction and possible flash fire . It is also advised to handle the compound under inert gas and protect it from moisture .
properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKABUBSGYOQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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